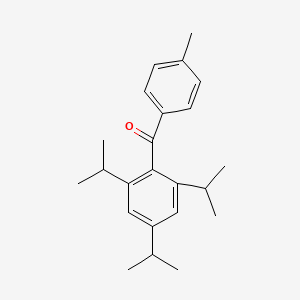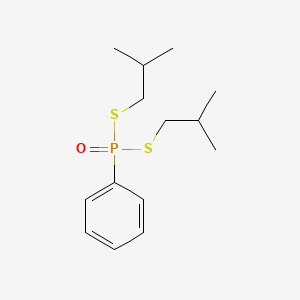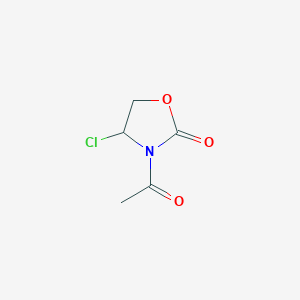
3-Acetyl-4-chloro-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-chloro-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with an acetyl group at the third position and a chlorine atom at the fourth position. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis. The process may include steps such as the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-chloro-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Acetyl-4-chloro-1,3-oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, effectively halting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Acetyl-4-chloro-1,3-oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic used clinically to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its acetyl and chlorine substituents can influence its interaction with biological targets and its overall pharmacokinetic properties .
Propiedades
Número CAS |
74348-55-3 |
|---|---|
Fórmula molecular |
C5H6ClNO3 |
Peso molecular |
163.56 g/mol |
Nombre IUPAC |
3-acetyl-4-chloro-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H6ClNO3/c1-3(8)7-4(6)2-10-5(7)9/h4H,2H2,1H3 |
Clave InChI |
RPIGVANOMLPJGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(COC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


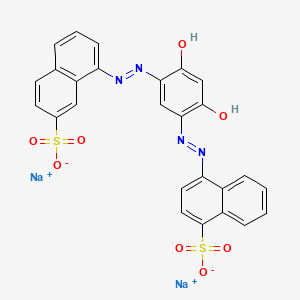
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
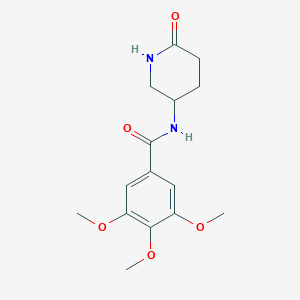
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
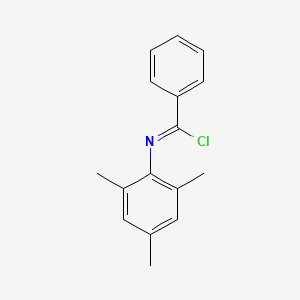

![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
